molecular formula C19H24N2O4 B4128190 1-[1-(2,5-Dimethoxyphenyl)ethyl]-3-(2-ethoxyphenyl)urea

1-[1-(2,5-Dimethoxyphenyl)ethyl]-3-(2-ethoxyphenyl)urea

Cat. No.: B4128190
M. Wt: 344.4 g/mol
InChI Key: ZKHWKCOYEZHIJY-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(2-ethoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of two aromatic rings substituted with methoxy and ethoxy groups, connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(2-ethoxyphenyl)urea typically involves the reaction of 2,5-dimethoxyphenethylamine with 2-ethoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(2-ethoxyphenyl)urea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound. Purification is typically achieved through recrystallization or chromatographic techniques to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the aromatic rings can be oxidized to form corresponding quinones.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(2-ethoxyphenyl)urea has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and ethoxy groups may facilitate binding to these targets, leading to modulation of their activity. The urea linkage can also play a role in stabilizing the interaction between the compound and its target, thereby enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(2-methoxyphenyl)urea
  • N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(2-chlorophenyl)urea
  • N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(2-methylphenyl)urea

Uniqueness

N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(2-ethoxyphenyl)urea is unique due to the presence of both methoxy and ethoxy groups on the aromatic rings, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance the compound’s solubility and ability to interact with specific molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[1-(2,5-dimethoxyphenyl)ethyl]-3-(2-ethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-5-25-18-9-7-6-8-16(18)21-19(22)20-13(2)15-12-14(23-3)10-11-17(15)24-4/h6-13H,5H2,1-4H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHWKCOYEZHIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC(C)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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